molecular formula C8H6BrCl2NO B2690047 5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride CAS No. 2375259-41-7

5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride

Cat. No.: B2690047
CAS No.: 2375259-41-7
M. Wt: 282.95
InChI Key: QMNLHWBSSVBTMS-UHFFFAOYSA-N
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Description

5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride is a chemical compound with the molecular formula C8H5BrClNO·HCl. It is a derivative of benzofuran, a heterocyclic compound known for its diverse biological and pharmacological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride typically involves the bromination and chlorination of benzofuran derivatives. One common method includes the bromination of 7-chloro-1-benzofuran-4-amine followed by the formation of the hydrochloride salt . The reaction conditions often involve the use of bromine and hydrochloric acid under controlled temperatures to ensure selective halogenation.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction parameters can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Substitution: Formation of various substituted benzofuran derivatives.

    Oxidation: Formation of benzofuran oxides.

    Reduction: Formation of benzofuran amines.

    Coupling: Formation of biaryl compounds.

Scientific Research Applications

5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride has several applications in scientific research:

Mechanism of Action

The mechanism of action of 5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may inhibit the activity of certain enzymes or receptors, leading to its biological effects. For example, it may interfere with microbial cell wall synthesis or disrupt viral replication processes . The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-7-chloro-1-benzofuran-4-amine: The parent compound without the hydrochloride salt.

    7-Chloro-1-benzofuran-4-amine: A similar compound lacking the bromine atom.

    5-Bromo-1-benzofuran-4-amine: A similar compound lacking the chlorine atom.

Uniqueness

5-Bromo-7-chloro-1-benzofuran-4-amine;hydrochloride is unique due to the presence of both bromine and chlorine atoms, which can enhance its reactivity and biological activity. The hydrochloride salt form also improves its solubility and stability, making it more suitable for various applications .

Properties

IUPAC Name

5-bromo-7-chloro-1-benzofuran-4-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrClNO.ClH/c9-5-3-6(10)8-4(7(5)11)1-2-12-8;/h1-3H,11H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QMNLHWBSSVBTMS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC2=C1C(=C(C=C2Cl)Br)N.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrCl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

282.95 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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